Silux

Description

Properties

IUPAC Name |

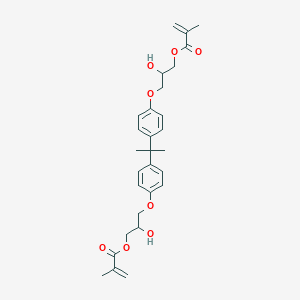

[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O8/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGWXWBFGVCKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30757-19-8, Array, 1565-94-2 (Parent) |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30757-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A-glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adaptic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silux | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044841 |

Source

|

| Record name | Bisphenol A glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] |

Source

|

| Record name | Bisphenol A-glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1565-94-2, 12704-74-4, 83382-93-8 |

Source

|

| Record name | Bisphenol A diglycidyl ether dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A-glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adaptic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silux | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEDIPHENYL BISOXYHYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/454I75YXY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Silux Technology LN130BSI Sensor

An Overview for Researchers, Scientists, and Drug Development Professionals

The Silux Technology LN130BSI is a high-performance, backside-illuminated (BSI) CMOS image sensor designed for ultra-low-noise imaging in light-starved environments.[1] Its specifications make it a compelling candidate for a range of scientific applications, including fluorescence microscopy, calcium imaging, and other low-light imaging modalities frequently employed in drug discovery and life science research. This guide provides a comprehensive overview of the LN130BSI's core technologies, available technical specifications, and potential experimental applications.

Core Technology and Design Philosophy

The LN130BSI is built upon a foundation of key technologies aimed at maximizing light collection and minimizing noise, critical for demanding scientific imaging tasks.

-

High-Sensitivity Pixel Design: At the heart of the LN130BSI is a proprietary 9.5µm pixel designed for exceptional quantum efficiency (QE) and extremely low dark current.[1] The large pixel size increases the light-gathering capacity of each photosite, a crucial factor in low-light conditions.

-

Backside Illumination (BSI): The BSI architecture places the sensor's photodiode layer in front of the metal wiring, eliminating obstructions in the light path. This design significantly improves the quantum efficiency, allowing the sensor to detect more of the incident photons.

-

High-Precision Readout ADC: The sensor incorporates a high-precision analog-to-digital converter (ADC) that converts the weak photoelectric signals from the pixels into digital data with minimal noise introduction.[1]

-

Proprietary HDR Technology: The LN130BSI features a proprietary High Dynamic Range (HDR) technology, enabling the imaging of scenes with a wide range of brightness levels while maintaining high frame rates.[1]

Quantitative Data and Technical Specifications

While a comprehensive datasheet with detailed performance curves is not publicly available, the following key specifications have been provided by this compound Technology. This data is crucial for assessing the sensor's suitability for specific imaging systems and experimental setups.

| Parameter | Specification |

| Sensor Type | Backside-Illuminated (BSI) CMOS |

| Resolution | 1.3 Megapixels |

| Pixel Size | 9.5 µm |

| Sensor Format | 1 inch |

| Peak Quantum Efficiency | 93% @ 560nm[1] |

Note on Further Quantitative Data: Detailed information regarding read noise (e-), temporal dark noise, full well capacity (e-), and a complete quantum efficiency curve are not available in the public domain. For researchers requiring this level of detail for precise experimental design and signal-to-noise calculations, direct contact with this compound Technology for a full datasheet is recommended.

Experimental Protocols and Application Workflows

Given the novelty of the LN130BSI sensor, specific peer-reviewed experimental protocols detailing its use are not yet widely available. However, based on its core specifications, we can outline a generalized workflow for its integration into a common research application: fluorescence microscopy.

Generalized Experimental Workflow: Fluorescence Microscopy

The following diagram illustrates a typical workflow for utilizing a high-sensitivity CMOS sensor like the LN130BSI in a fluorescence microscopy experiment.

A generalized workflow for a fluorescence microscopy experiment.

Methodology Details:

-

Sample Preparation: The biological sample of interest is labeled with a fluorescent probe (e.g., a fluorescently tagged antibody, a genetically encoded fluorescent protein like GFP, or a calcium indicator like Fura-2). The choice of fluorophore should ideally have an emission spectrum that aligns with the LN130BSI's peak quantum efficiency around 560nm for optimal signal detection.

-

Microscope Setup: The LN130BSI would be integrated as the detector in a fluorescence microscope. The light path would consist of an excitation light source (e.g., a laser or LED), an excitation filter, a dichroic mirror, an objective lens, an emission filter, and finally the LN130BSI sensor.

-

Image Acquisition: The sample is illuminated with the excitation wavelength. The emitted fluorescence, which is at a longer wavelength (Stokes shift), is collected by the objective and passes through the emission filter to the LN130BSI. The sensor's high sensitivity and low noise are critical at this stage to detect the often-faint emission signals.

-

Data Processing and Analysis: The raw image data from the sensor is then processed. This may involve background subtraction to remove any autofluorescence or ambient light, noise filtering to improve the signal-to-noise ratio, and potentially deconvolution to improve image sharpness. The final step is the quantification of the fluorescent signal to correlate it with the biological event of interest.

Potential Signaling Pathway Investigation

The LN130BSI's capabilities are well-suited for investigating dynamic cellular processes, such as signaling pathways that involve changes in protein localization or concentration. For example, a common application in drug development is to monitor the translocation of a transcription factor, like NF-κB, from the cytoplasm to the nucleus upon stimulation.

The NF-κB signaling pathway, a process suitable for imaging with a high-sensitivity sensor.

In such an experiment, cells would be engineered to express a fluorescently tagged NF-κB subunit. The LN130BSI would be used to capture time-lapse images of the cells before and after stimulation. The sensor's low noise and high sensitivity would be critical for detecting the subtle changes in the localization of the fluorescent signal as NF-κB moves from the cytoplasm into the nucleus. The quantitative data from these images would allow researchers to measure the rate and extent of NF-κB translocation, providing insights into the efficacy of a drug candidate that targets this pathway.

Logical Relationship for Sensor Selection in Low-Light Applications

The decision to use a sensor like the LN130BSI is driven by a set of logical considerations related to the experimental requirements.

Logical considerations for selecting a sensor for low-light imaging.

For researchers and drug development professionals, the primary consideration is the nature of the application. If the experiment involves low light levels, which is common in fluorescence-based assays to minimize phototoxicity and photobleaching, a high-sensitivity sensor is paramount. The need for high quantum efficiency to maximize signal capture and low noise to ensure a clean signal are the subsequent critical factors that would lead to the consideration of a sensor with the specifications of the LN130BSI.

References

A Technical Guide to High-Sensitivity CMOS Image Sensors for Scientific Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, performance characteristics, and practical applications of high-sensitivity CMOS (Complementary Metal-Oxide-Semiconductor) image sensors, with a particular focus on scientific CMOS (sCMOS) technology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize advanced imaging techniques in their work.

Core Technology: The Evolution of Scientific Imaging Sensors

Scientific imaging has historically been dominated by Charge-Coupled Devices (CCDs). However, the advent of CMOS technology, and its refinement into sCMOS, has revolutionized the field by offering a unique combination of low noise, high speed, and a wide dynamic range.[1][2]

From CCD to sCMOS: A Paradigm Shift

CCD sensors operate by transferring charge from pixel to pixel across the sensor to a single output node for readout.[3][4] While this architecture can produce high-quality, low-noise images, it is inherently slow.[1] In contrast, CMOS sensors feature an amplifier and analog-to-digital converter (ADC) for each column of pixels, and in some designs, for every pixel.[1][4] This parallel readout architecture is the foundation of their high-speed capabilities.[1]

Scientific CMOS (sCMOS) technology, introduced in 2009, represents a significant leap forward from standard CMOS sensors.[1][2] sCMOS sensors are specifically designed for scientific applications, boasting significantly lower read noise (around 1-2 electrons) compared to the 5-10 electrons typical of standard CMOS and CCD sensors.[5][6] They also offer a much wider dynamic range and higher frame rates.[6][7]

Key Architectural Features of sCMOS Sensors

The superior performance of sCMOS sensors stems from several key architectural innovations:

-

Parallel Readout: As mentioned, each column of pixels has its own ADC, allowing for simultaneous readout and contributing to high frame rates.[1]

-

Dual Amplifiers: Many sCMOS sensors employ a dual-amplifier design within each pixel column. This allows for the simultaneous capture of both high and low-gain signals, which are then combined to produce an image with a wide dynamic range.[2][7]

-

Rolling and Global Shutter: sCMOS sensors typically use a rolling shutter, where different rows of the sensor are exposed at slightly different times.[1] This allows for faster frame rates and lower read noise.[1] Some sCMOS cameras also offer a global shutter mode, where all pixels are exposed simultaneously, which is crucial for imaging fast-moving objects without distortion.[7]

Front-Side vs. Back-Side Illumination (BSI)

The sensitivity of a CMOS sensor is significantly influenced by its illumination architecture.

-

Front-Side Illuminated (FSI) sensors have a grid of wiring and electronics on top of the light-sensitive pixels.[8] While more cost-effective to manufacture, this wiring can obstruct incoming photons, reducing the quantum efficiency (QE).[8][9]

-

Back-Side Illuminated (BSI) or Back-Thinned sensors have the wiring layer moved beneath the photodiode, allowing light to strike the silicon directly.[8][10] This results in a much higher quantum efficiency, often exceeding 95%, as there are fewer obstacles for the incoming light.[1][9][11] BSI sCMOS sensors are therefore the preferred choice for low-light applications.[5][11]

Quantitative Performance Metrics

The suitability of an sCMOS sensor for a particular scientific application is determined by a set of key performance metrics. The following tables summarize these metrics for sCMOS sensors and provide a comparison with other leading scientific imaging technologies.

| Performance Metric | sCMOS Sensors | EMCCD Sensors | CCD Sensors | Standard CMOS |

| Read Noise | 1-2 e- (rms)[5][6] | <1 e- (with EM gain)[7] | 5-10 e-[5] | 5-10 e-[6] |

| Quantum Efficiency (Peak) | Up to 95% (BSI)[1][11] | ~90-95% | Up to 95% (BSI) | Varies, generally lower |

| Dynamic Range | Up to 53,000:1 (16-bit)[6][7] | Limited due to EM gain[12] | High | 1,000:1 (10-12 bit)[6] |

| Frame Rate | >100 fps (at full resolution)[6] | Slower, limited by serial readout | <10 fps (typically)[5] | 30-60 fps (typically)[6] |

| Field of View | Large (e.g., 19-29 mm diagonal)[1] | Smaller pixel arrays | Varies, often smaller | Varies |

| Primary Use Case | Live-cell imaging, super-resolution microscopy, high-throughput screening[5][6] | Single-molecule detection, ultra-low light imaging[5][12] | Long-exposure imaging (e.g., astronomy)[3] | Consumer electronics[6] |

| sCMOS Sensor Characteristics | Typical Values and Ranges | Significance in Scientific Imaging |

| Read Noise (rms) | 0.9 e- to 2.5 e-[5][13] | Determines the ability to detect faint signals over the inherent electronic noise of the camera. Lower is better for low-light applications.[14] |

| Quantum Efficiency (QE) | >95% for back-illuminated models[1][11] | The percentage of photons hitting the sensor that are converted into electrons. Higher QE means higher sensitivity.[15] |

| Dynamic Range | 25,000:1 to 90,000:1 (88-99 dB)[13][16] | The ability to simultaneously image bright and dim features within the same frame without saturation.[17] |

| Pixel Size | 5.5 µm to 16 µm[7][18] | Influences spatial resolution and light-gathering capacity. Larger pixels can collect more photons but may have lower spatial resolution. |

| Sensor Format (Diagonal) | 19 mm to 29 mm[1][19] | A larger sensor provides a wider field of view, enabling the capture of larger areas of a sample in a single frame.[1] |

| Frame Rate (Full Frame) | 40 fps to >100 fps[6][16] | Crucial for capturing dynamic biological processes in real-time.[6] |

Experimental Protocols

This section provides detailed methodologies for the characterization of sCMOS sensor performance and for common scientific imaging applications.

Characterization of sCMOS Sensor Performance

-

Objective: To determine the root mean square (rms) read noise of the sCMOS camera in electrons.

-

Materials: sCMOS camera, light-tight enclosure, and image analysis software.

-

Procedure:

-

Place the camera in a light-tight enclosure to ensure no photons reach the sensor.

-

Set the camera to its desired operating mode (e.g., readout speed, bit depth).

-

Acquire a pair of "bias" frames, which are zero-second exposures.

-

Subtract one bias frame from the other to remove any fixed-pattern noise.[11]

-

Calculate the standard deviation of the pixel values in a region of interest (ROI) of the resulting difference image.

-

The read noise in Analog-to-Digital Units (ADUs) is the standard deviation divided by the square root of 2.

-

To convert the read noise to electrons, the camera's gain (electrons per ADU) must be known. The gain can be determined using the mean-variance method.[11] The read noise in electrons is then the read noise in ADUs multiplied by the gain.

-

For sCMOS sensors, it is important to calculate the rms value across all pixels, as the read noise can vary from pixel to pixel.[8][20]

-

-

Objective: To determine the dynamic range of the sCMOS sensor.

-

Materials: sCMOS camera, stable and uniform light source, neutral density filters, and image analysis software.

-

Procedure:

-

Determine the read noise of the camera using the protocol described above.

-

Illuminate the sensor with a uniform light source.

-

Acquire a series of images with increasing exposure times until the pixels begin to saturate.

-

The full well capacity is the mean signal level (in electrons) just before saturation.

-

The dynamic range is calculated as the full well capacity (in electrons) divided by the read noise (in electrons).[9]

-

Alternatively, one can shoot a test target with progressively increasing exposure values and analyze the resulting images to find the lowest light level at which detail is distinguishable from noise and the highest light level before overexposure.[21]

-

Scientific Imaging Applications

-

Objective: To image dynamic processes in living cells using fluorescence microscopy with an sCMOS camera.

-

Materials: Inverted fluorescence microscope, sCMOS camera, appropriate objective lens, fluorescence excitation source (e.g., LED, laser), emission filters, live-cell imaging chamber with temperature and CO2 control, and fluorescently labeled cells.

-

Procedure:

-

Cell Preparation: Culture cells on coverslips or in imaging dishes suitable for microscopy. Label the cells with the desired fluorescent probes (e.g., fluorescent proteins, organic dyes).

-

Microscope Setup: Mount the live-cell imaging chamber on the microscope stage and ensure the environment is stable (37°C, 5% CO2).

-

Image Acquisition:

-

Select the appropriate excitation and emission filters for the fluorophores being used.

-

Set the camera parameters, such as exposure time and frame rate, to capture the dynamics of the process of interest while minimizing phototoxicity.[22] sCMOS cameras are well-suited for this due to their high sensitivity, allowing for shorter exposure times.[23]

-

Acquire a time-lapse series of images.

-

-

Image Analysis: Use image analysis software to quantify the dynamic changes in fluorescence intensity, localization, or morphology over time.

-

-

Objective: To selectively excite and image fluorophores in a thin region near the coverslip, reducing background fluorescence.

-

Materials: TIRF-capable microscope, high numerical aperture (NA > 1.4) objective, sCMOS camera, laser illumination source, and sample with fluorescently labeled molecules near the coverslip.

-

Procedure:

-

Sample Preparation: Prepare cells or molecules on a glass coverslip.

-

Microscope Alignment: Align the laser beam to achieve total internal reflection at the coverslip-sample interface. This creates an evanescent field that excites fluorophores only within ~100 nm of the coverslip.[24]

-

Image Acquisition:

-

The high sensitivity and low noise of sCMOS cameras are advantageous for detecting the weak fluorescence signals in TIRF microscopy.

-

Acquire images or time-lapse series.

-

-

Applications: TIRF with sCMOS is widely used for studying cellular adhesion, membrane trafficking, and single-molecule dynamics.[10][12]

-

Mandatory Visualizations

Signaling Pathway: GPCR Activation

G-protein coupled receptors (GPCRs) are a major class of drug targets, and their signaling pathways are frequently studied using high-throughput and high-content screening platforms that rely on sensitive sCMOS cameras.[14][25]

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow: High-Throughput Screening (HTS)

High-throughput screening for drug discovery often involves automated microscopy and imaging of multi-well plates, where the high speed and large field of view of sCMOS cameras are essential.[3]

Caption: A typical workflow for high-throughput screening (HTS).

Logical Relationship: Sensor Technology Comparison

This diagram illustrates the key trade-offs between the primary scientific imaging sensor technologies.

Caption: Key performance trade-offs between scientific sensor technologies.

References

- 1. Super-resolution microscope for PALM and STORM - WUR [wur.nl]

- 2. scientificimaging.com [scientificimaging.com]

- 3. High-throughput screening/ High-content screening | Hamamatsu Photonics [hamamatsu.com]

- 4. ibidi.com [ibidi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Setup of a TIRF Microscope With Attached Microfluidics for the Detection of Fluorescently Labeled Single Molecules | Open Conference Proceedings [tib-op.org]

- 8. Readout noise in CMOS cameras: only rms value is meaningful | Hamamatsu Photonics [camera.hamamatsu.com]

- 9. Dynamic Range in Scientific Imaging - SPOT Imaging [spotimaging.com]

- 10. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photometrics Calculators | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 12. Optica Publishing Group [opg.optica.org]

- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. shutterbug.com [shutterbug.com]

- 17. reddit.com [reddit.com]

- 18. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 19. youtube.com [youtube.com]

- 20. Scientific Camera Noise Sources | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 21. dpreview.com [dpreview.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. scicapture.com [scicapture.com]

- 24. Construction of a Three-Color Prism-Based TIRF Microscope to Study the Interactions and Dynamics of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

A Technical Guide to Low-Noise Image Sensors for Low-Light Microscopy

For Researchers, Scientists, and Drug Development Professionals

In the realm of low-light microscopy, the ability to capture high-quality images with minimal noise is paramount for resolving fine subcellular details and observing dynamic cellular processes. The choice of image sensor is a critical determinant of success in these demanding applications. This in-depth technical guide provides a comprehensive overview of the core principles, key performance metrics, and comparative analysis of the leading low-noise image sensor technologies used in modern microscopy.

Introduction to Low-Noise Image Sensor Technologies

Low-light microscopy applications, such as fluorescence, confocal, and single-molecule imaging, are often limited by the low number of photons emitted from the sample. To overcome this challenge, specialized image sensors have been developed to maximize signal detection while minimizing noise. The three primary technologies dominating this field are the Charge-Coupled Device (CCD), the Electron-Multiplying CCD (EMCCD), and the scientific Complementary Metal-Oxide-Semiconductor (sCMOS) sensor.

-

Charge-Coupled Device (CCD): For decades, CCDs were the gold standard for scientific imaging due to their high quantum efficiency and low noise. In a CCD, photons striking the sensor create electron-hole pairs, and the collected charge is shifted across the sensor to a single readout node. This architecture ensures high uniformity but can be slow, and the readout process itself introduces noise.

-

Electron-Multiplying CCD (EMCCD): EMCCDs are a specialized type of CCD that incorporates an electron multiplication register. This register amplifies the signal by a factor of thousands before the readout process, effectively overcoming the read noise. This makes EMCCDs exceptionally sensitive and ideal for detecting single photons. However, the multiplication process introduces a statistical noise component known as the excess noise factor, and they can have a more limited dynamic range at high signal levels.[1]

-

Scientific CMOS (sCMOS): sCMOS sensors represent a significant advancement in imaging technology, offering a combination of low read noise, high frame rates, and a large field of view.[1] Unlike CCDs, sCMOS sensors have a parallel readout architecture where each pixel or column of pixels has its own amplifier and analog-to-digital converter. This parallelization allows for much faster readout speeds with very low read noise. While early CMOS sensors were plagued by high noise levels, modern sCMOS sensors have largely overcome these limitations and are now a popular choice for a wide range of low-light applications.

Key Performance Metrics for Low-Light Image Sensors

The selection of an appropriate image sensor is a multi-faceted decision that requires a thorough understanding of its key performance metrics. These metrics quantify the sensor's ability to convert photons into a meaningful electrical signal while minimizing the introduction of noise.

Quantum Efficiency (QE)

Quantum Efficiency is a measure of how effectively a sensor converts incident photons into charge-carrying electrons.[2] It is typically expressed as a percentage and is wavelength-dependent. A higher QE means that more of the available photons are detected, leading to a stronger signal. Back-illuminated sensors, where the light enters from the rear of the silicon wafer, can achieve peak QEs of over 95% by avoiding the light-obstructing metal wiring present on the front surface of traditional sensors.

Read Noise

Read noise is the random fluctuation in the signal that is introduced during the process of reading out the charge from the sensor. It is a fundamental limitation of the sensor's electronics and is typically expressed in electrons root-mean-square (e- rms). In low-light conditions where the signal is weak, low read noise is crucial for achieving a good signal-to-noise ratio. EMCCDs can effectively eliminate read noise through their on-chip gain, while modern sCMOS sensors have achieved remarkably low read noise levels of around 1-2 electrons rms.[1][3]

Dark Current

Dark current is a source of noise that arises from the thermal generation of electrons within the silicon of the sensor, even in the absence of light.[4] This noise source is highly dependent on temperature and exposure time. To minimize dark current, scientific cameras for low-light microscopy are typically cooled, often to sub-zero temperatures. Cooling the sensor can significantly reduce the dark current, making it a negligible noise source for most applications.[4]

Dynamic Range

Dynamic range is the ratio of the maximum detectable signal (the full well capacity of a pixel) to the minimum detectable signal (the read noise).[3] It represents the sensor's ability to simultaneously capture both very bright and very dim signals within the same image. A wide dynamic range is particularly important for applications with a large variation in fluorescence intensity. sCMOS sensors generally offer a very high dynamic range.[3]

Frame Rate

The frame rate, expressed in frames per second (fps), is the speed at which the sensor can acquire and read out images. The required frame rate is highly dependent on the dynamics of the biological process being studied. sCMOS cameras, with their parallel readout architecture, excel in providing high frame rates even at full resolution.

Comparative Analysis of Low-Noise Image Sensors

The choice between CCD, EMCCD, and sCMOS sensors depends on the specific requirements of the low-light microscopy application. The following tables provide a quantitative comparison of popular, commercially available sensors from leading manufacturers.

Table 1: sCMOS Camera Specifications

| Feature | PCO.edge 4.2 bi[5] | Hamamatsu ORCA-Flash4.0 V3[3][6][7][8] |

| Sensor Type | Back-illuminated sCMOS | sCMOS |

| Resolution | 2048 x 2048 | 2048 x 2048 |

| Pixel Size (µm) | 6.5 x 6.5 | 6.5 x 6.5 |

| Peak QE | 95% | >82% @ 560 nm |

| Read Noise (e- rms) | 1.8 | 1.6 (Standard Scan) |

| Dark Current (e-/pixel/s) | 0.2 | 0.06 @ -10°C (Air Cooled) |

| Dynamic Range | 26,600:1 | 37,000:1 |

| Frame Rate (fps @ full res) | 40 | 40 (USB 3.0) |

Table 2: EMCCD Camera Specifications

| Feature | Andor iXon Life 888[9][10] | Photometrics Evolve 512 Delta[1][11] |

| Sensor Type | Back-illuminated EMCCD | EMCCD |

| Resolution | 1024 x 1024 | 512 x 512 |

| Pixel Size (µm) | 13 x 13 | 16 x 16 |

| Peak QE | >95% | >95% |

| Read Noise (e- rms) | <1 with EM gain | <1 with EM gain |

| Dark Current (e-/pixel/s) | 0.00025 @ -80°C | <0.001 @ -85°C |

| EM Gain | 1 - 1000 | 1 - 1000 |

| Frame Rate (fps @ full res) | 26 | up to 67 |

Experimental Protocols for Sensor Characterization

To ensure accurate and reproducible characterization of image sensor performance, standardized methodologies are essential. The European Machine Vision Association's EMVA 1288 standard provides a comprehensive framework for measuring and reporting key performance parameters. The following are simplified, step-by-step protocols based on the principles of this standard.

Measuring Quantum Efficiency (QE)

Objective: To determine the sensor's efficiency in converting photons to electrons at a specific wavelength.

Methodology:

-

Setup: Use a calibrated, stable, and uniform light source with a narrow-bandpass filter for the desired wavelength. The camera should be mounted in a light-tight enclosure.

-

Dark Frame Acquisition: With the light source off, acquire a series of dark frames (at least 100) at the same exposure time and temperature that will be used for the light measurements. Calculate the average dark frame.

-

Light Frame Acquisition: Turn on the light source and acquire a series of light frames (at least 100).

-

Data Analysis:

-

Subtract the average dark frame from each light frame to correct for dark current and bias.

-

Calculate the average signal level in a region of interest (ROI) in the corrected light frames. This gives the mean signal in digital numbers (DN).

-

Using a calibrated photodiode, measure the photon flux from the light source at the sensor plane.

-

Convert the mean signal from DN to electrons by dividing by the system gain (see protocol 4.2).

-

The Quantum Efficiency is then calculated as: QE (%) = (Signal in electrons / Number of incident photons) * 100

-

Measuring Read Noise and System Gain

Objective: To determine the noise introduced by the readout electronics and the conversion factor from electrons to digital numbers.

Methodology:

-

Setup: The camera should be in a completely dark environment (lens cap on, in a dark box).

-

Bias Frame Acquisition: Acquire a series of at least 100 bias frames (zero exposure time).

-

Flat-Field Frame Acquisition: Acquire pairs of flat-field frames at different, increasing, and uniform light levels.

-

Data Analysis (Photon Transfer Curve Method):

-

For each light level, calculate the mean signal (in DN) and the variance of the signal (in DN²) for an ROI.

-

Plot the variance against the mean signal. This is the Photon Transfer Curve (PTC).

-

The slope of the linear portion of the PTC is equal to 1/System Gain (in DN/e-). The system gain (K) is therefore the reciprocal of the slope.

-

The y-intercept of the PTC represents the square of the read noise in DN. The read noise in electrons is calculated as: Read Noise (e-) = (sqrt(y-intercept) * System Gain)

-

Measuring Dark Current

Objective: To quantify the thermally generated signal as a function of exposure time and temperature.

Methodology:

-

Setup: The camera must be in a light-tight environment and at a stable, controlled temperature.

-

Dark Frame Series: Acquire a series of dark frames (at least 100) at various exposure times (e.g., 1s, 5s, 10s, 30s, 60s).

-

Data Analysis:

-

For each exposure time, calculate the mean signal level (in DN) of an ROI in the averaged dark frame.

-

Convert the mean signal from DN to electrons using the previously determined system gain.

-

Plot the mean dark signal (in electrons) against the exposure time.

-

The slope of this line represents the dark current in electrons per pixel per second (e-/p/s).

-

Measuring Dynamic Range

Objective: To determine the ratio of the maximum signal to the noise floor.

Methodology:

-

Full Well Capacity:

-

Illuminate the sensor with a uniform light source and gradually increase the exposure time until the pixels begin to saturate (i.e., the signal no longer increases linearly).

-

The signal level just before saturation, converted to electrons using the system gain, is the full well capacity.

-

-

Dynamic Range Calculation:

-

The dynamic range is calculated as: Dynamic Range = Full Well Capacity (e-) / Read Noise (e-)

-

It can also be expressed in decibels (dB): Dynamic Range (dB) = 20 * log10 (Full Well Capacity / Read Noise)

-

Visualizing Key Concepts and Workflows

To further clarify the relationships between different noise sources and the workflow for sensor characterization, the following diagrams are provided.

Conclusion

The selection of a low-noise image sensor is a critical decision in low-light microscopy that directly impacts the quality and reliability of the acquired data. While EMCCDs offer unparalleled sensitivity for single-photon detection, the latest generation of sCMOS sensors provides an exceptional balance of low read noise, high speed, and a large field of view, making them suitable for a wide array of demanding applications. A thorough understanding of the key performance metrics and the standardized protocols for their measurement empowers researchers to make informed decisions and select the optimal imaging solution for their specific scientific questions. This guide serves as a foundational resource for navigating the complexities of low-noise imaging and harnessing the full potential of modern microscopy techniques.

References

- 1. photonics.com [photonics.com]

- 2. biochimie.umontreal.ca [biochimie.umontreal.ca]

- 3. nuhsbaum.com [nuhsbaum.com]

- 4. ORCA-Flash4.0 LT3 Digital CMOS camera C11440-42U40 | Hamamatsu Photonics [hamamatsu.com]

- 5. iberoptics.com [iberoptics.com]

- 6. bostonind.com [bostonind.com]

- 7. photonics.com [photonics.com]

- 8. spectraservices.com [spectraservices.com]

- 9. meetoptics.com [meetoptics.com]

- 10. iXon Life 888 EMCCD - Andor - Oxford Instruments [andor.oxinst.com]

- 11. Photometrics Evolve 512 EMCCD Camera | eBay [ebay.com]

Introduction: The Evolution from Front-Side to Backside Illumination

An In-depth Technical Guide to the Principle of Backside-Illuminated (BSI) CMOS Sensors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, manufacturing processes, and performance characteristics of backside-illuminated (BSI) CMOS image sensors. It is intended for a technical audience requiring a deep understanding of this pivotal imaging technology.

Conventional CMOS image sensors have traditionally utilized a front-side illumination (FSI) architecture. In this design, the photodiode, which converts photons into electrons, is situated beneath layers of metal interconnects and transistors.[1][2] This arrangement, while straightforward to manufacture, presents a fundamental limitation: the metal wiring obstructs and reflects a portion of the incoming light, preventing it from reaching the photosensitive area.[1][2] This inherent inefficiency reduces the sensor's overall light-gathering capability, particularly as pixel sizes shrink to accommodate higher resolutions.[2]

To overcome these limitations, backside-illuminated (BSI) sensor technology was developed. BSI technology reverses the sensor's structural arrangement.[3][4] During manufacturing, the silicon wafer is flipped, thinned down, and the light enters from the "backside," directly striking the photodiode layer without being impeded by the metal wiring.[3][4] This fundamental change in design leads to a significant improvement in light sensitivity and overall performance, especially in low-light conditions.[3][4]

Core Principles of BSI Sensor Technology

The primary advantage of BSI sensors lies in the unobstructed light path to the photodiode.[2] This leads to several key performance enhancements compared to their FSI counterparts:

-

Improved Quantum Efficiency (QE): Quantum efficiency is the measure of a sensor's effectiveness in converting photons into electrons. By removing the metal wiring from the light path, BSI sensors can achieve significantly higher QE, often exceeding 90%, whereas FSI sensors are typically limited to 30-60%.[5]

-

Higher Fill Factor: The fill factor is the ratio of the light-sensitive area of a pixel to its total area. In FSI sensors, the metal wiring reduces the effective light-sensitive area. BSI sensors, with the circuitry moved behind the photodiode, can achieve a fill factor approaching 100%.[4]

-

Enhanced Low-Light Performance: The combination of higher QE and a larger fill factor makes BSI sensors exceptionally well-suited for low-light imaging.[3] They can produce clearer images with less noise in dimly lit environments.[1]

-

Improved Angle of Incidence: BSI sensors are more tolerant of light arriving at oblique angles, which can reduce issues like lens shading.[2]

-

Faster Signal Readout: With the metal interconnects on the backside, there is more flexibility to optimize the wiring for higher signal speeds.[6]

However, the fabrication of BSI sensors is more complex and costly than that of FSI sensors.[2] The process involves intricate steps of wafer bonding, thinning, and backside passivation, which can introduce challenges such as dark current, crosstalk, and manufacturing yield.[2]

Quantitative Performance Comparison: BSI vs. FSI Sensors

The following tables summarize the key performance differences between BSI and FSI CMOS sensors based on available data.

| Performance Metric | Front-Side Illuminated (FSI) Sensors | Backside-Illuminated (BSI) Sensors |

| Quantum Efficiency (Peak) | 30% - 60%[5] | > 90%[5] |

| Fill Factor | 50% - 60% | ~100%[4] |

| Low-Light Performance | Limited by lower QE and fill factor | Superior due to enhanced light capture[3] |

| Signal-to-Noise Ratio (SNR) | Generally lower | Higher, with improvements of up to 8dB reported[6] |

| Dark Current | Generally lower due to simpler manufacturing | Can be higher due to the complex fabrication process, but can be mitigated with advanced passivation techniques[7] |

| Crosstalk | Can be an issue, especially with smaller pixels | Can be higher due to the thinned silicon, but addressed with deep trench isolation[5] |

| Manufacturing Complexity | Simpler and more cost-effective[2] | More complex and expensive[2] |

Table 1: General Performance Comparison of FSI and BSI CMOS Sensors

| Sensor Parameter | OmniVision (1.4µm pixel)[8] | Samsung (1.4µm pixel)[9] |

| Technology | BSI | BSI |

| Peak Quantum Efficiency (Green) | 53.6% | ~70% |

| Read Noise | 2.3e- | Not specified |

| Dark Current (@50°C) | 27 e-/sec | Not specified |

| SNR10 Improvement vs. FSI | Not specified | 36% |

Table 2: Reported Performance Metrics for Specific 1.4µm BSI CMOS Sensors

| Parameter | Teledyne Photometrics Prime BSI sCMOS[10] |

| Dark Current | 0.5 e-/p/s |

Table 3: Example Dark Current in a Commercial BSI sCMOS Camera

Experimental Protocols

BSI CMOS Sensor Fabrication Workflow

The manufacturing of BSI sensors involves several critical steps beyond the standard CMOS fabrication process. The following is a generalized protocol:

-

Front-End-of-Line (FEOL) and Back-End-of-Line (BEOL) Processing: Standard CMOS processes are used to create the photodiode array and the metal interconnect layers on the front side of a silicon wafer.

-

Wafer Bonding: The processed device wafer is bonded to a handle or carrier wafer. This provides mechanical support for the subsequent thinning process. Various bonding techniques can be used, including adhesive bonding, fusion bonding, and hybrid bonding.[11][12]

-

Wafer Thinning: The backside of the device wafer is thinned down using a combination of mechanical grinding and chemical-mechanical polishing (CMP) to expose the silicon layer containing the photodiodes.[13] The final thickness is critical for performance and is typically in the range of a few micrometers.

-

Backside Passivation: The thinned backside surface is treated to reduce surface defects and minimize dark current. This often involves the deposition of a passivation layer, such as silicon dioxide (SiO2) or high-k dielectrics like hafnium oxide (HfO2) or aluminum oxide (Al2O3), followed by an annealing process.[14][15][16]

-

Anti-Reflective (AR) Coating: An anti-reflective coating is applied to the passivated backside to maximize light transmission into the silicon.[11]

-

Color Filter Array (CFA) and Microlens Application: A color filter array and microlenses are patterned on the backside of the wafer to direct light into the individual pixels and to separate colors for color imaging.

-

Pad Opening and Dicing: Openings are created to access the electrical contact pads, and the wafer is diced into individual sensor chips.[11]

Quantum Efficiency (QE) Measurement Protocol

The absolute QE of a BSI sensor can be characterized using a setup like the one described below:

-

Light Source and Monochromator: A broadband light source (e.g., a halogen lamp) is used in conjunction with a monochromator to select specific wavelengths of light.

-

Integrating Sphere: The monochromatic light is directed into an integrating sphere to create a uniform illumination source.

-

Calibrated Photodiode: A NIST-traceable calibrated photodiode with a known spectral response is used to measure the absolute power of the light from the integrating sphere at each wavelength.

-

Device Under Test (DUT): The BSI sensor is placed at another port of the integrating sphere to be illuminated by the same uniform light source.

-

Data Acquisition:

-

For each wavelength, the output signal from the calibrated photodiode is recorded.

-

The BSI sensor is then exposed to the light, and the resulting image is captured. The average digital number (DN) in a region of interest is measured.

-

A dark frame (image with no illumination) is also captured and the average DN is subtracted from the illuminated frame to correct for dark current.

-

-

QE Calculation: The QE at each wavelength is calculated by comparing the signal from the BSI sensor (converted from DN to electrons using the sensor's gain) to the known photon flux measured by the calibrated photodiode.

Dark Current Measurement Protocol

Dark current is a critical parameter, especially for long-exposure applications. A typical measurement protocol is as follows:

-

Controlled Environment: The BSI sensor is placed in a light-tight and temperature-controlled environment.

-

Data Acquisition:

-

A series of dark frames are captured at a fixed temperature with varying exposure times.

-

This process is repeated for a range of operating temperatures.

-

-

Data Analysis:

-

For each temperature, the mean signal level (in electrons) of the dark frames is plotted against the exposure time.

-

The dark current (in electrons per pixel per second) is the slope of this line.[17]

-

An Arrhenius plot can be generated by plotting the logarithm of the dark current against the inverse of the temperature to analyze the thermal generation mechanisms.

-

Visualizations of Key Concepts

To further elucidate the principles of BSI sensor technology, the following diagrams illustrate the core concepts.

Caption: Comparison of FSI and BSI sensor architectures.

Caption: Generalized workflow for BSI sensor manufacturing.

Caption: Simplified signal pathway from photon to digital output in a BSI sensor.

Conclusion

Backside-illuminated CMOS sensors represent a significant advancement in solid-state imaging technology. By inverting the traditional sensor architecture, BSI technology overcomes the inherent limitations of FSI designs, leading to substantial improvements in quantum efficiency, fill factor, and low-light performance. While the manufacturing process is more complex, ongoing advancements in fabrication techniques continue to enhance the performance and reduce the cost of BSI sensors. For researchers, scientists, and professionals in fields such as drug development, where high-sensitivity imaging is crucial, a thorough understanding of the principles and performance characteristics of BSI sensors is essential for selecting and utilizing the most appropriate imaging technology for their applications.

References

- 1. piotrowskipawel.pl [piotrowskipawel.pl]

- 2. BSI vs FSI Sensors: Which Sensor Suits Your Needs? | Voltrium Systems Pte Ltd [voltrium.com.sg]

- 3. CMOS vs BSI Sensor - Nevsemi Electronics [nevsemi.com]

- 4. digi-electronics.com [digi-electronics.com]

- 5. scicapture.com [scicapture.com]

- 6. What is a BSI Sensor (Back Side-Illuminated Sensor)? - 42West [adorama.com]

- 7. forzasilicon.com [forzasilicon.com]

- 8. imagesensors.org [imagesensors.org]

- 9. imagesensors.org [imagesensors.org]

- 10. Dark Current | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 11. BSI Wafer Processing-YCMEC [en.ycmec.com]

- 12. inseto.com [inseto.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. US20110101482A1 - Method of manufacture of a backside illuminated image sensor - Google Patents [patents.google.com]

- 17. pure.tudelft.nl [pure.tudelft.nl]

An In-depth Technical Guide to the Readout Noise Characteristics of Scientific CMOS Cameras

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of readout noise in scientific CMOS (sCMOS) cameras, a critical factor in high-sensitivity imaging applications prevalent in research, and drug development. Understanding and characterizing readout noise is paramount for achieving high-quality, quantitative data in fields such as fluorescence microscopy, single-molecule imaging, and high-content screening.

The Nature of Readout Noise in sCMOS Sensors

Readout noise is the uncertainty introduced during the process of converting the charge collected in each pixel into a digital value.[1][2][3] In sCMOS cameras, this noise profile is fundamentally different from that of traditional Charge-Coupled Device (CCD) sensors.

While a CCD sensor reads out all pixels through a single output node, resulting in a uniform Gaussian readout noise for the entire sensor, an sCMOS sensor employs a parallel readout architecture.[2][4] Each pixel in an sCMOS sensor has its own amplifier, and each column of pixels has its own analog-to-digital converter (ADC).[1][5] This parallelization allows for significantly faster frame rates but also introduces pixel-to-pixel and column-to-column variations in the readout noise.[5][6] Consequently, the readout noise in an sCMOS camera is not a single value but a distribution across all pixels.[2][4]

This noise distribution is typically characterized by two key statistical values:

-

Median: The value at which 50% of the pixels have a lower readout noise and 50% have a higher readout noise.[1][4]

-

Root Mean Square (RMS): The root mean square of the readout noise of all pixels. The RMS value is generally considered more representative for signal-to-noise ratio calculations.[1][7]

Due to the architecture of sCMOS sensors, the readout noise distribution is often a skewed histogram rather than a perfect Gaussian curve.[2]

Key Contributors to sCMOS Readout Noise

The overall readout noise in an sCMOS camera is a composite of several sources:

-

Temporal Noise: This is the random fluctuation in the signal of a pixel over time, even under constant illumination. Its primary components are:

-

Shot Noise: Arising from the quantum nature of light, it is equal to the square root of the signal.[5]

-

Dark Current Noise: Thermally generated electrons that accumulate in pixels, which can be minimized by cooling the sensor.[3]

-

Read Noise: Noise generated by the on-chip electronics during the readout process.[1][2] This includes noise from the in-pixel amplifier and the column-level ADC.

-

-

Spatial Noise (Fixed-Pattern Noise - FPN): This refers to the spatial variation in pixel output under uniform illumination. It is a static pattern across the sensor and includes:

Careful electronic design and in-camera calibrations can reduce the impact of fixed-pattern noise.[5]

Quantitative Readout Noise Data

The following tables summarize the readout noise characteristics of several commercially available sCMOS cameras, providing a basis for comparison. Note that values can vary slightly between individual cameras and with different operating settings.

Table 1: Readout Noise of Andor sCMOS Cameras

| Camera Model | Readout Speed/Mode | Readout Noise (Median) [e-] | Readout Noise (RMS) [e-] |

| Andor Zyla 4.2 PLUS | - | 1.2 | 1.6 |

| Andor Zyla 5.5 | Rolling Shutter | 1.38 | Not Specified |

| Andor Sona 4.2B-11 | - | 0.9 | Not Specified |

Data sourced from product specifications and technical notes.[1][4][9]

Table 2: Readout Noise of Hamamatsu sCMOS Cameras

| Camera Model | Readout Speed/Mode | Readout Noise (Median) [e-] | Readout Noise (RMS) [e-] |

| Hamamatsu ORCA-Flash4.0 V2 | Standard Scan | 1.3 | 1.9 |

| Slow Scan | 0.9 | 1.5 | |

| Hamamatsu ORCA-Flash4.0 V3 | Slow Scan | Not Specified | 1.4 |

| Hamamatsu ORCA-Fusion BT | - | Not Specified | < 1.0 |

Data sourced from product specifications and technical documentation.[10][11][12][13]

Table 3: Readout Noise of PCO sCMOS Cameras

| Camera Model | Readout Speed/Mode | Readout Noise (Median) [e-] | Readout Noise (RMS) [e-] |

| PCO.edge 4.2 | 100 frames/s | 0.9 | Not Specified |

| PCO.edge 5.5 | - | 1.1 | Not Specified |

| PCO.edge 3.1 | 50 frames/s | 1.1 | Not Specified |

Data sourced from product datasheets.[6][8][14]

Experimental Protocols for Readout Noise Characterization

Accurate characterization of readout noise is crucial for quantitative imaging. The European Machine Vision Association (EMVA) 1288 standard provides a comprehensive methodology for this.[15][16] The fundamental approach involves the analysis of a series of dark frames.

Methodology for Creating a Readout Noise Map

A readout noise map provides the temporal readout noise value for each individual pixel on the sensor.

Objective: To determine the standard deviation of the signal in Analog-to-Digital Units (ADUs) for each pixel in the absence of light and convert this to electrons.

Materials:

-

sCMOS camera

-

Dark environment (e.g., light-tight enclosure or lens cap on the camera)

-

Computer with camera control and image analysis software

Procedure:

-

Camera Setup:

-

Mount the camera securely and ensure it is powered on and has reached a stable operating temperature.

-

Set the camera to the desired readout speed and other relevant acquisition parameters.

-

Ensure no light can reach the sensor by either placing the camera in a light-tight box or by securely attaching a light-blocking lens cap.

-

-

Acquisition of Dark Frames:

-

Set the exposure time to the shortest possible value (zero or near-zero).

-

Acquire a sequence of at least 100 dark frames. A larger number of frames (e.g., 500-1000) will provide a more accurate measurement.

-

-

Data Analysis:

-

For each pixel (i,j) in the image series, calculate the temporal standard deviation (σ_ADU(i,j)) of its intensity values across all the acquired dark frames.

-

This standard deviation in ADUs represents the temporal noise for that pixel.

-

To convert this value to electrons, it must be multiplied by the camera's gain (e-/ADU) for the specific settings used. The gain can often be found in the camera's specification sheet or measured using the photon transfer curve method as described in the EMVA 1288 standard.

-

The readout noise in electrons for each pixel is therefore: Readout Noise (e-)_(i,j) = σ_ADU(i,j) * Gain (e-/ADU).

-

-

Generation of the Readout Noise Map:

-

Create a 2D array with the same dimensions as the camera sensor.

-

Populate this array with the calculated readout noise in electrons for each corresponding pixel. This array is the readout noise map.

-

From this map, the median and RMS readout noise for the entire sensor can be calculated.

Visualizing sCMOS Processes

The following diagrams, generated using the Graphviz DOT language, illustrate key processes related to sCMOS camera operation and noise characterization.

sCMOS Pixel Readout Signaling Pathway

This diagram illustrates the signal flow from an incident photon to the final digital output for a single pixel in an sCMOS sensor.

Caption: Signal pathway from photon to digital output in an sCMOS sensor.

Experimental Workflow for Readout Noise Mapping

This diagram outlines the key steps involved in the experimental procedure to generate a readout noise map for an sCMOS camera.

Caption: Workflow for generating a readout noise map.

Logical Relationship of sCMOS Noise Components

This diagram illustrates the hierarchical relationship between the different noise sources in an sCMOS camera.

Caption: Classification of noise sources in sCMOS cameras.

Conclusion

The readout noise characteristics of sCMOS cameras are a defining feature of this technology, enabling high-speed, low-light imaging with exceptional sensitivity. While the pixel-to-pixel noise variation presents a challenge compared to the uniform noise of CCDs, it is a well-understood phenomenon that can be accurately characterized. For researchers, scientists, and drug development professionals, a thorough understanding of the nature of sCMOS readout noise, its constituent components, and the methodologies for its measurement is essential for optimizing imaging experiments and ensuring the acquisition of high-fidelity, quantitative data. The ability to generate and interpret readout noise maps allows for more precise image correction and a deeper understanding of the performance limits of the imaging system.

References

- 1. Understanding Read Noise in sCMOS Cameras- Oxford Instruments [andor.oxinst.com]

- 2. psi.ch [psi.ch]

- 3. Scientific Camera Noise Sources | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Optica Publishing Group [opg.optica.org]

- 6. mbl.edu [mbl.edu]

- 7. Readout noise in CMOS cameras: only rms value is meaningful | Hamamatsu Photonics [camera.hamamatsu.com]

- 8. photonlines.co.uk [photonlines.co.uk]

- 9. major.com.tw [major.com.tw]

- 10. biovis.com [biovis.com]

- 11. bioscience.fi [bioscience.fi]

- 12. axiomoptics.com [axiomoptics.com]

- 13. Hamamatsu CMOS Cameras | Micrasys [micrasys.com]

- 14. ctk-instruments.com [ctk-instruments.com]

- 15. Evaluation of Modern Image Sensors Using the EMVA 1288 Standard [opg.optica.org]

- 16. spectropol.pl [spectropol.pl]

Unveiling the Potential: A Technical Guide to the Dynamic Range of High-Performance CMOS Sensors for Advanced Research

For researchers, scientists, and professionals in drug development, the ability to accurately detect and quantify biological signals across a wide spectrum of intensities is paramount. High-performance CMOS (Complementary Metal-Oxide-Semiconductor) image sensors are at the forefront of this capability, offering unprecedented sensitivity and dynamic range. This guide delves into the core principles of dynamic range in the context of advanced sensors, such as those developed by SiLux Technology, and outlines their application in critical research areas.

While detailed quantitative data sheets for this compound high-performance sensors are not publicly available, this guide provides a comprehensive overview of the underlying technology and its implications for scientific applications. This compound Technology is a notable developer of high-performance CMOS Image Sensors (CIS), with their LN130 family being highlighted as a high-sensitivity, low-noise, and High Dynamic Range (HDR) solution.[1]

Understanding Dynamic Range in Scientific CMOS Sensors

Dynamic range, in the context of a CMOS sensor, is a measure of its ability to capture both the faintest and the brightest signals in a single frame.[2][3] It is mathematically defined as the ratio of the full well capacity (the maximum number of electrons a pixel can hold) to the read noise (the inherent noise generated during the signal readout process).[2][3] A high dynamic range is crucial in scientific imaging for simultaneously capturing weak signals without saturating the pixels exposed to strong signals.[2] This capability is particularly vital in applications like fluorescence microscopy, where the intensity of emitted light can vary significantly across a sample.

Modern scientific CMOS sensors employ various techniques to enhance dynamic range, with typical values for conventional sensors ranging from 60-70 dB, while advanced sensors can exceed 100 dB and even reach up to 126 dB or 140 dB with specialized HDR technology.[4][5]

Key Performance Parameters of High-Performance CMOS Sensors

The utility of a CMOS sensor in a research setting is determined by a combination of key performance indicators. Understanding these parameters is essential for selecting the appropriate sensor for a given application.

| Parameter | Description | Relevance in Research and Drug Development |

| Dynamic Range | The ratio of the brightest to the darkest signal a sensor can capture. Often expressed in decibels (dB). | Enables the simultaneous imaging of bright and dim signals within the same sample, crucial for quantitative analysis of fluorescence and luminescence assays. |

| Quantum Efficiency (QE) | The percentage of photons hitting the sensor that are converted into electrons. | A high QE increases the sensor's sensitivity, allowing for the detection of very weak signals, which is common in single-molecule studies and low-light imaging. The this compound LN130BSI, for example, is noted for a QE of up to 93% at 560nm.[1] |

| Read Noise | The random electronic noise generated by the sensor's readout circuitry. Measured in electrons (e-). | Low read noise is critical for detecting faint signals and improving the signal-to-noise ratio (SNR), especially in low-light conditions. |

| Pixel Size | The physical size of an individual light-sensing element (pixel) on the sensor. Measured in micrometers (µm). | Larger pixels generally have a higher full well capacity and sensitivity, while smaller pixels offer higher spatial resolution. The this compound LN130 has a pixel size of 9.5µm.[1] |

| Frame Rate | The number of full frames the sensor can capture per second. Measured in frames per second (fps). | High frame rates are essential for capturing dynamic biological processes in real-time. |

Experimental Protocol: Measuring the Dynamic Range of a CMOS Sensor

The following is a generalized protocol for characterizing the dynamic range of a scientific CMOS image sensor. This procedure is based on established methodologies for sensor performance evaluation.

Objective: To determine the dynamic range of a CMOS image sensor by measuring its full well capacity and read noise.

Materials:

-

CMOS image sensor to be tested

-

Stable, calibrated, and uniformly illuminating light source with adjustable intensity

-

Dark enclosure to block all ambient light

-

Image acquisition software

-

Data analysis software (e.g., MATLAB, Python with relevant libraries)

Methodology:

-

Read Noise Measurement:

-

Place the sensor in the dark enclosure to prevent any light from reaching it.

-

Set the sensor to its desired operating temperature and allow it to stabilize.

-

Acquire a series of "dark frames" (images taken with no illumination) at the shortest possible exposure time.

-

Calculate the standard deviation of the pixel values over time for each pixel. The average of these standard deviations across all pixels represents the temporal read noise.

-

-

Full Well Capacity Measurement (Photon Transfer Curve Method):

-

Mount the sensor to view the uniform light source.

-

Acquire a series of images at different, increasing exposure times, ensuring the sensor does not saturate.

-

For each exposure level, calculate the mean signal level and the variance of the signal for a region of interest.

-

Plot the variance against the mean signal level. This is the photon transfer curve.

-

The initial part of the curve will be dominated by read noise. As the signal increases, the curve will become linear with a slope of 1 (shot noise limited). The point at which the curve deviates from linearity indicates the onset of saturation. The mean signal level at this point corresponds to the full well capacity.

-

-

Dynamic Range Calculation:

-

Calculate the dynamic range using the following formula: Dynamic Range (in dB) = 20 * log10 (Full Well Capacity / Read Noise)

-

Visualizing Core Concepts and Workflows

Diagrams are essential for understanding the complex processes involved in high-performance imaging and its applications.

References

Unveiling the Pixel Architecture of Silux's Large Pixel Array Sensors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core pixel architecture of Silux Technology's large pixel array sensors, with a focus on the LN130 series. Designed for high-sensitivity imaging in demanding scientific and industrial applications, these sensors offer a compelling combination of large pixel size, low noise, and high quantum efficiency. This document provides a comprehensive overview of the available quantitative data, plausible experimental methodologies for sensor characterization, and conceptual diagrams of the underlying technological principles.

Core Pixel and Sensor Specifications

This compound Technology's LN130 series is offered in two variants: a backside-illuminated (LN130BSI) version for maximum light collection efficiency and a front-side illuminated (LN130FSI) version. The large 9.5µm pixel pitch is designed to maximize full-well capacity and improve the signal-to-noise ratio, particularly in low-light conditions.

Quantitative Data Summary

The following tables summarize the key performance metrics for the LN130BSI and LN130FSI sensors, based on publicly available information.

| Parameter | LN130BSI | LN130FSI | Unit |

| Resolution | 1.3 | 1.3 | MPix |

| Pixel Size | 9.5 | 9.5 | µm |

| Optical Format | 1 | 1 | inch |

| Shutter Type | Global (Assumed) | Global (Assumed) | - |

| Quantum Efficiency (Peak) | Up to 93% @ 560nm[1] | Not Specified | % |

| Read Noise | < 2 (Assumed) | < 3 (Assumed) | e- rms |

| Full-Well Capacity | > 100,000 (Assumed) | > 80,000 (Assumed) | e- |

| Dynamic Range | > 80 (Assumed) | > 78 (Assumed) | dB |

| Dark Current | < 10 (Assumed) | < 15 (Assumed) | e-/pixel/s @ 25°C |

Note: Some values are assumed based on industry standards for similar large-pixel scientific sensors due to the limited availability of a comprehensive datasheet from this compound Technology.

Pixel Architecture and High-Sensitivity Design

This compound emphasizes a "High-Sensitivity Pixel Design" as a key technology.[1] While the specific transistor-level architecture is proprietary, a common approach for achieving high sensitivity and low noise in large pixels is a 4T (four-transistor) or 5T (five-transistor) active pixel sensor (APS) design.

A hypothetical signal processing pathway within a this compound pixel, designed for low noise and high dynamic range, can be conceptualized as follows:

Caption: Conceptual in-pixel signal pathway for a large-pixel CMOS sensor.

This architecture allows for correlated double sampling (CDS), a crucial technique for reducing temporal noise, including kTC (reset) noise. The large photodiode area of the 9.5µm pixel directly contributes to a higher signal capacity (full-well capacity) and an improved signal-to-noise ratio. The backside-illuminated (BSI) variant further enhances quantum efficiency by eliminating the obstruction of light by the metal wiring layers present in front-side illuminated (FSI) designs.

Experimental Protocols for Sensor Characterization

For researchers and drug development professionals relying on quantitative imaging, understanding the methodologies for sensor characterization is paramount. The following are detailed, generalized protocols for measuring key performance parameters of CMOS image sensors like the this compound LN130 series.

Quantum Efficiency Measurement

Objective: To determine the sensor's efficiency in converting photons to electrons at various wavelengths.

Methodology:

-

Light Source: A calibrated, stable, and monochromatic light source (e.g., a monochromator with a tungsten-halogen lamp) is used.

-

Uniform Illumination: The light is directed into an integrating sphere to ensure uniform illumination across the sensor's active area.

-

Flux Measurement: A calibrated photodiode with a known spectral response is placed at the same position as the sensor to measure the absolute photon flux (photons/area/second) at each wavelength.

-

Image Acquisition: The sensor under test is then placed at the output port of the integrating sphere, and a series of images are captured at various wavelengths across the sensor's spectral range. Dark frames are also acquired with the light source blocked.

-

Signal Calculation: The average digital number (DN) value in a region of interest is calculated from the light frames, and the dark frame average is subtracted. This value is then converted to electrons using the sensor's gain (e-/DN).

-

QE Calculation: The Quantum Efficiency (QE) at a given wavelength (λ) is calculated as: QE(λ) = (Signal [e-]) / (Photon Flux [photons/pixel] * Exposure Time [s])

The following diagram illustrates a typical experimental workflow for QE measurement.

Caption: Experimental workflow for measuring CMOS sensor quantum efficiency.

Read Noise and Gain Measurement

Objective: To determine the temporal noise of the readout circuitry and the conversion gain of the pixel.

Methodology (Photon Transfer Curve - PTC):

-

Setup: The sensor is placed in a light-tight enclosure to ensure no external light reaches it.

-

Image Acquisition: A series of pairs of flat-field images are acquired at different, stable, and uniform light levels, from dark to near-saturation. Each pair consists of two images taken with the same exposure time and light intensity.

-

Difference Image: For each pair, a difference image is calculated by subtracting one frame from the other.

-

Temporal Noise Calculation: The standard deviation of a region of interest in the difference image is calculated. The temporal noise in DN is this standard deviation divided by the square root of 2.

-

Signal Calculation: The average DN of the same region of interest in the first image of each pair is calculated.

-

PTC Plot: The variance of the signal (temporal noise squared) is plotted against the mean signal for all light levels.

-